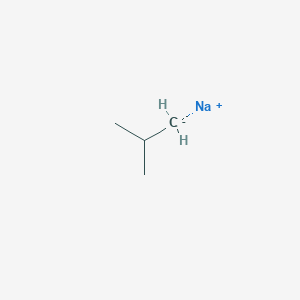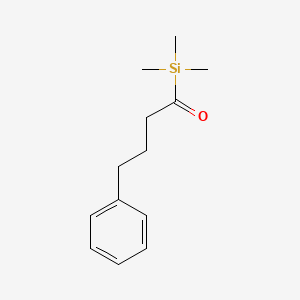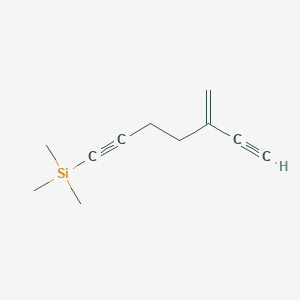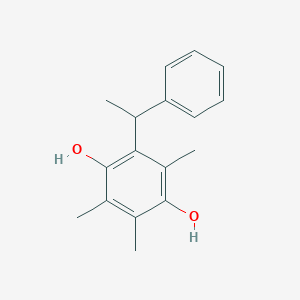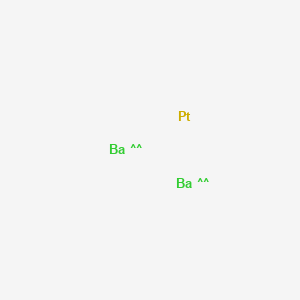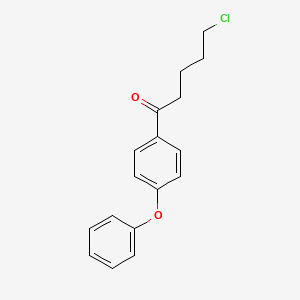
5-Chloro-1-(4-phenoxyphenyl)pentan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-1-(4-phenoxyphenyl)pentan-1-one is a chemical compound with the molecular formula C₁₇H₁₇ClO₂ and a molecular weight of 288.77 g/mol . It is characterized by the presence of a chloro group, a phenoxy group, and a pentanone chain. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1-(4-phenoxyphenyl)pentan-1-one typically involves the reaction of 4-phenoxybenzaldehyde with 5-chloropentan-2-one under acidic or basic conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide . The reaction mixture is heated to reflux, and the product is isolated by distillation or recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and high-performance liquid chromatography (HPLC) are employed to obtain high-purity products .
Análisis De Reacciones Químicas
Types of Reactions
5-Chloro-1-(4-phenoxyphenyl)pentan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
5-Chloro-1-(4-phenoxyphenyl)pentan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-Chloro-1-(4-phenoxyphenyl)pentan-1-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in biological processes. For example, it may inhibit the activity of certain kinases or proteases, leading to altered cellular signaling and function .
Comparación Con Compuestos Similares
Similar Compounds
- 5-Chloro-1-phenyl-1-pentanone
- 5-Chloro-1-(4-fluorophenyl)pentan-1-one
- 5-Chloro-1-(4-methoxyphenyl)pentan-1-one
Uniqueness
5-Chloro-1-(4-phenoxyphenyl)pentan-1-one is unique due to the presence of the phenoxy group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific reactivity and applications .
Propiedades
Número CAS |
820968-19-2 |
|---|---|
Fórmula molecular |
C17H17ClO2 |
Peso molecular |
288.8 g/mol |
Nombre IUPAC |
5-chloro-1-(4-phenoxyphenyl)pentan-1-one |
InChI |
InChI=1S/C17H17ClO2/c18-13-5-4-8-17(19)14-9-11-16(12-10-14)20-15-6-2-1-3-7-15/h1-3,6-7,9-12H,4-5,8,13H2 |
Clave InChI |
VIFDSLWKDOVLSN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)CCCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


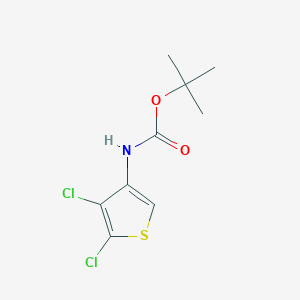
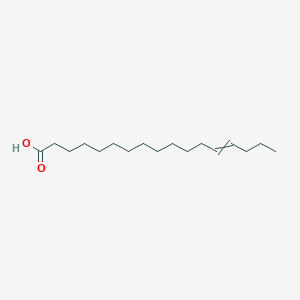
silane](/img/structure/B12538758.png)
![2-Cyclopenten-1-one, 2-([1,1'-biphenyl]-4-ylhydroxymethyl)-](/img/structure/B12538763.png)
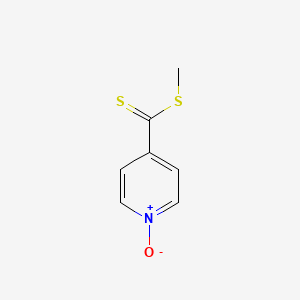
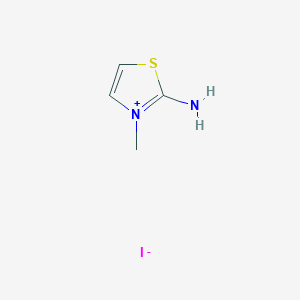
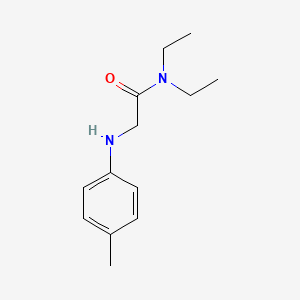
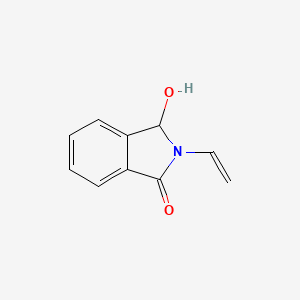
![Phosphinic acid, phenyl[[(phenylmethyl)amino]-4-pyridinylmethyl]-](/img/structure/B12538789.png)
